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Compound Name: 18:0-LPS

Cat. No.: B10771985 Get Quote

An In-depth Technical Guide on the Discovery and Core Biology of 18:0

Lysophosphatidylserine

Introduction
Lysophosphatidylserines (Lyso-PS) are a class of bioactive lysophospholipids that act as

signaling molecules in a variety of crucial physiological and pathological processes.[1][2][3]

Structurally, they consist of a glycerol backbone, a single fatty acid chain (at either the sn-1 or

sn-2 position), and a phosphoserine head group.[1][4] The specific fatty acid attached confers

distinct properties and biological activities to the Lyso-PS molecule. Among the various

species, 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (18:0 Lyso-PS) has been

identified as one of the most abundant and physiologically significant isoforms, particularly

within the immune and central nervous systems.[1][5]

This technical guide provides a comprehensive overview of the discovery, quantification,

metabolism, and signaling functions of 18:0 Lyso-PS. It is intended for researchers, scientists,

and professionals in drug development who are focused on lipid signaling and its therapeutic

potential.

Discovery and Identification
The identification of specific Lyso-PS species, including 18:0 Lyso-PS, has been largely driven

by advancements in lipidomics, particularly liquid chromatography-tandem mass spectrometry

(LC-MS/MS).[2][3] These powerful analytical techniques allow for the separation and precise

quantification of various lysophospholipid molecules from complex biological matrices.[6]

Studies have consistently shown that long-chain saturated and monounsaturated species, such
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as 16:0, 18:0, and 18:1 Lyso-PS, are the most prevalent isoforms in a wide range of

mammalian tissues.[1][5] 18:0 Lyso-PS is notably abundant in immune-related organs like the

spleen and thymus, as well as in the brain, heart, and kidneys.[2][5]

Quantitative Data: Tissue Distribution of 18:0 Lyso-
PS
The concentration of 18:0 Lyso-PS varies significantly across different tissues, reflecting its

diverse roles in local biology. The following table summarizes representative quantitative data

from murine models.

Tissue
18:0 Lyso-PS
Concentration (pmol/mg)

Reference

Thymus ~12.5 [5]

Spleen ~10.0 [5]

Lymph Nodes ~7.5 [5]

Liver ~4.0 [5]

Note: Concentrations are approximated from graphical data presented in the cited literature

and may vary based on the specific experimental conditions and analytical methods used.

Experimental Protocols
Lipid Extraction from Biological Samples
(Serum/Plasma)
This protocol is a generalized method for the extraction of lysophospholipids for subsequent

analysis.

Materials:

Serum or plasma sample

Methanol (MeOH), ice-cold
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Methyl tert-butyl ether (MTBE)

Internal standards mixture (e.g., deuterated or odd-chain Lyso-PS)

Vortex mixer

Centrifuge (capable of 12,000 x g and 4°C)

Evaporator (e.g., nitrogen stream or vacuum concentrator)

Procedure:

To a 1.5 mL microcentrifuge tube, add 100 µL of serum or plasma.

Spike the sample with a known quantity of the internal standard mixture.

Add 400 µL of ice-cold 75% methanol. Vortex vigorously for 2 minutes to precipitate proteins

and initiate lipid extraction.[7]

Add 1 mL of MTBE to the mixture. Vortex for 1 hour at room temperature to ensure thorough

lipid partitioning.[7]

Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to separate the phases.[7]

Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new

tube.

Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum

concentrator.

Resuspend the dried lipid extract in a suitable solvent (e.g., methanol or mobile phase) for

LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass
Spectrometry (LC-MS/MS)
This protocol outlines a typical approach for the quantitative analysis of 18:0 Lyso-PS.
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Instrumentation:

High-Performance Liquid Chromatography (HPLC) system

Reversed-phase C18 column (e.g., 2.1 mm ID × 100 mm, 1.8 µm particle size)

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Reagents:

Mobile Phase A: Water with 0.1% formic acid

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid

Procedure:

Chromatographic Separation:

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 60% B).

Inject the resuspended lipid extract (typically 5-10 µL).

Run a gradient elution to separate the different lipid species. A typical gradient might be:

0-2 min: Hold at 60% B

2-12 min: Ramp linearly to 100% B

12-17 min: Hold at 100% B

17.1-20 min: Return to 60% B for re-equilibration

Set the flow rate to approximately 0.3 mL/min and maintain the column temperature at

40°C.

Mass Spectrometry Detection:

Operate the ESI source in negative ion mode, as this is typically more sensitive for

phospholipids like Lyso-PS.[8]
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Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transition for 18:0

Lyso-PS involves monitoring the precursor ion (m/z) and a specific product ion.

Precursor Ion (m/z): 524.3 (for [M-H]⁻ of 18:0 Lyso-PS)

Product Ion (m/z): 283.3 (corresponding to the stearic acid [18:0] fatty acyl chain)

Optimize instrument parameters such as collision energy, declustering potential, and ion

source gases to achieve maximum sensitivity for the 18:0 Lyso-PS MRM transition.[8]

Quantification:

Generate a standard curve using synthetic 18:0 Lyso-PS of known concentrations.

Calculate the concentration of endogenous 18:0 Lyso-PS in the sample by comparing its

peak area ratio to the internal standard against the standard curve.

Metabolism and Signaling Pathways
Biosynthesis and Degradation of 18:0 Lyso-PS
18:0 Lyso-PS is primarily generated from the deacylation of 18:0-containing phosphatidylserine

(PS). This reaction is catalyzed by phospholipases such as phosphatidylserine-specific

phospholipase A1 (PS-PLA1).[2][3] Intracellularly, the enzyme α/β-hydrolase domain-containing

protein 16A (ABHD16A) can also produce Lyso-PS.[3] The degradation of 18:0 Lyso-PS back

to glycerol-3-phosphoserine and stearic acid is carried out by lysophospholipases, with α/β-

hydrolase domain-containing 12 (ABHD12) being a key enzyme in this process.[1][3]
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Caption: Biosynthesis and degradation pathway of 18:0 Lyso-PS.

Signaling via G Protein-Coupled Receptors
18:0 Lyso-PS exerts its biological effects by binding to specific G protein-coupled receptors

(GPCRs). Key receptors for Lyso-PS include GPR34, GPR174, and P2Y10.[2][9] These

receptors are predominantly expressed on immune cells.[3] For example, the binding of Lyso-

PS to GPR174 on regulatory T cells (Treg cells) has been shown to constrain their

development and function.[5][7] This signaling cascade often involves the Gαs subunit, leading

to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[5]
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Caption: GPR174 signaling pathway activated by 18:0 Lyso-PS.
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Biological Functions and Role in Disease
18:0 Lyso-PS is an important modulator of the immune system. Its functions include:

T-Cell Regulation: It can suppress the differentiation and function of regulatory T-cells,

potentially exacerbating inflammatory responses.[7]

Mast Cell Degranulation: Lyso-PS is a known potent inducer of mast cell degranulation, a

key event in allergic and inflammatory reactions.[2][3]

Inflammatory Signaling: It can stimulate macrophages to release pro-inflammatory cytokines.

[1]

Dysregulation of 18:0 Lyso-PS has been implicated in several diseases. For example, elevated

levels of 18:0 Lyso-PS have been observed in patients with Crohn's disease, where it is

thought to promote a pathological Th1 immune response.[10] It has also been investigated as a

potential biomarker in conditions like asthma.[7]

Conclusion
18:0 Lyso-PS is a key bioactive lipid with significant roles in regulating the immune system. Its

discovery and characterization, enabled by modern analytical chemistry, have unveiled

complex signaling pathways and metabolic routes. The detailed understanding of its function,

from receptor engagement to downstream cellular responses, provides a solid foundation for

exploring 18:0 Lyso-PS and its associated enzymes and receptors as potential therapeutic

targets for a range of inflammatory and autoimmune diseases. Future research will likely focus

on developing specific modulators of Lyso-PS signaling and further elucidating its diverse roles

in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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